molecular formula C12H14N2O B2375328 N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide CAS No. 1342115-37-0

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide

Cat. No.: B2375328
CAS No.: 1342115-37-0
M. Wt: 202.257
InChI Key: DVLVOXZDQQWLEW-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group, a prop-2-ynylamino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide typically involves the reaction of 4-methyl-3-nitroaniline with propargylamine, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using catalysts such as palladium on carbon or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler analog with similar structural features but lacking the prop-2-ynylamino group.

    N-(4-methylphenyl)acetamide: Similar structure but without the prop-2-ynylamino substitution.

    N-(3-prop-2-ynylamino)phenylacetamide: Similar but with different substitution patterns on the phenyl ring.

Uniqueness

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide is unique due to the presence of both the methyl and prop-2-ynylamino groups on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-7-13-12-8-11(14-10(3)15)6-5-9(12)2/h1,5-6,8,13H,7H2,2-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLVOXZDQQWLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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